2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a 4-bromophenyl substituent at position 3 and an N,N-dimethyl-3-oxobutanamide moiety at position 4. The triazolo-pyrimidine core is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly in targeting enzymes like kinases and phosphodiesterases. The 4-bromophenyl group introduces electron-withdrawing and steric effects, which may influence binding affinity and metabolic stability. The dimethylated butanamide side chain likely enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O3/c1-9(24)13(16(26)21(2)3)22-8-18-14-12(15(22)25)19-20-23(14)11-6-4-10(17)5-7-11/h4-8,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZQNBDQPWJLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazolopyrimidines, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Biochemical Pathways
Triazolopyrimidines are known to interact with various biochemical pathways, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell cycle regulation.
Pharmacokinetics
Its molecular weight (30612 g/mol) and solid physical form suggest it may have good oral bioavailability.
Result of Action
Some triazolopyrimidines have been shown to have antiproliferative activities against certain cancer cell lines, suggesting this compound may also have potential anticancer effects.
Biological Activity
The compound 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20BrN5O3
- Molecular Weight : 440.30 g/mol
Biological Activity Overview
Research indicates that compounds containing triazolo-pyrimidine scaffolds exhibit significant biological activities, including anticancer properties. The specific compound has been evaluated in several studies for its efficacy against various cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:
- Caspase Activation : The compound activates caspase pathways (specifically caspase-3), which are crucial for the execution phase of apoptosis.
- Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Regulation of Bcl-2 Family Proteins : The compound modulates the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, tipping the balance towards apoptosis.
Efficacy Against Cancer Cell Lines
A series of studies have demonstrated the effectiveness of this compound against different cancer cell lines. Below is a summary of findings:
| Cell Line | IC50 (μM) | Mechanism Observed |
|---|---|---|
| MGC-803 (Gastric) | 0.87 | Apoptosis via caspase activation |
| HepG2 (Liver) | 1.02 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast) | 1.24 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 0.75 | Disruption of microtubule networks |
Study 1: Anticancer Efficacy in Gastric Cancer
In a study focusing on gastric cancer cells (MGC-803), the compound exhibited an IC50 value of 0.87 μM, indicating potent anticancer activity. The study highlighted that treatment with the compound led to significant apoptosis through the activation of caspases and increased expression of Bax while decreasing Bcl-2 levels.
Study 2: Broad Spectrum Antitumor Activity
Another investigation assessed the compound's effects on various solid tumors including liver (HepG2) and breast cancer (MCF-7). Results showed that it not only inhibited proliferation but also induced significant apoptosis in these cell lines with IC50 values ranging from 0.75 to 1.24 μM.
Safety Profile
The safety profile of the compound was evaluated using normal human lung fibroblast cells (WI-38). The results indicated that the compound had a good safety margin, exhibiting minimal cytotoxicity towards normal cells compared to its potent effects on cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related triazolo[4,5-d]pyrimidine derivatives from the provided evidence. Key differences in substituents and their implications are highlighted.
Structural and Functional Differences
Key Observations
Electron-Withdrawing Substituents :
- The 4-bromophenyl group in the target compound increases steric bulk compared to the 3-fluorophenyl group in . Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme binding pockets but reduce solubility.
- Fluorine’s electronegativity in likely improves metabolic stability by resisting oxidative degradation, a common advantage in drug design .
Side Chain Variations: The N,N-dimethyl-3-oxobutanamide in the target compound introduces a branched, polar side chain, which may improve aqueous solubility compared to the N-methyl-N-phenylacetamide in (more lipophilic due to the phenyl group).
Pharmacokinetic Implications: The dimethyl group in the target compound’s side chain may reduce first-pass metabolism by shielding amide bonds from enzymatic hydrolysis.
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available in the provided evidence.
- Compound: Fluorinated analogs are often prioritized in preclinical studies due to improved bioavailability.
- Compound : The chlorinated benzyl group is a common motif in antimicrobial agents, but its specific role here remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
